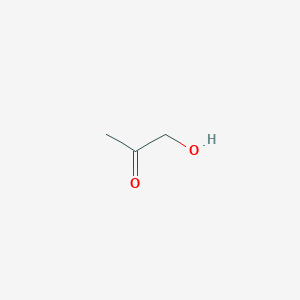
Coproporphyrin III tetramethyl ester
Descripción general
Descripción
Coproporphyrin III tetramethyl ester (CPTME) is a synthetic derivative of the naturally occurring porphyrin molecule, coproporphyrin III. It is a lipophilic compound, with a molecular weight of 543.6 g/mol, and is soluble in organic solvents such as ethanol, DMSO, and acetone. CPTME has been extensively studied for its potential applications in biochemistry, medicine, and biotechnology.
Aplicaciones Científicas De Investigación
Proton Magnetic Resonance Spectra Studies : It is used for studying the proton magnetic resonance spectra of thallium(III) coproporphyrin chelates (Abraham, Barnett, Bretschneider & Smith, 1973).
Tetrapyrrole Compounds Identification : The compound aids in identifying tetrapyrrole compounds excreted by Rhodobacter sphaeroides and in establishing the sources of bacteriochlorophyll a's methyl hydrogens (Iida, Nakamura, Hanamitsu & Kajiwara, 2007).
Porphyrin Metabolism Research : It is significant in studies of porphyrin metabolism for determining and identifying naturally occurring coproporphyrin isomers I and III (Jope & O'Brien, 1945).
Synthesis of Porphyrin Derivatives : It is utilized in the synthesis of harderoporphyrin trimethyl ester and isoharderoporphyrin trimethyl ester (Smith & Langry, 1980).
Protoporphyrin Biosynthesis : The compound is used in the biosynthesis of protoporphyrin-IX in a cell-free system from Euglena gracilis (Cavaleiro, Kenner & Smith, 1974).
Photoluminescence Diagnostics and Therapy : It is used in photoluminescence diagnostics and photodynamic therapy, exhibiting no teratogenic, allergenic, or hematogenic properties (Belousova et al., 2010).
Paper Chromatography : The compound assists in distinguishing between esters of coproporphyrin I and III, protoporphyrin IX, and mesoporphyrin IX in paper chromatography (Chu, Green & Chu, 1951).
Structural Integrity Studies : It is useful for studying the structural integrity of the type III porphyrinogen macrocycle in an active biological system (Battersby, McDonald, Redfern, Staunton & Wightman, 1976).
Mass Spectrometry Analysis : Coproporphyrin III tetramethyl ester's mass spectrometric behavior is investigated for potential use in scientific research (Rozynov, Mironov & Evstigneeva, 1971).
Chelating and Luminescence Agent : It serves as a chelating, chromogenic, and luminescence agent for various metal ions (Endo & Igarashi, 1995).
Photosynthesis and Phototoxicity Studies : The synthesis of [14C]coproporphyrin III by yeast cell-free extracts is valuable for researching the role of coproporphyrinogen in photosynthesis and phototoxicity (Labbé, 1986).
Diagnosis of Chronic Porphyria : The simultaneous formation of coproporphyrin I and III can aid in diagnosing chronic porphyria (Dobriner, 1936).
Safety and Hazards
Mecanismo De Acción
Target of Action
Coproporphyrin III Tetramethyl Ester is a chemically synthesized porphyrin derivative . It is characterized by the methylation of the carboxyl groups at the propionic acid side chains in coproporphyrin III, resulting in esterified forms
Mode of Action
It is known that porphyrins, especially their complexes with metals, can perform protective functions and can act as antioxidants .
Biochemical Pathways
The transition of active Mycolicibacterium smegmatis cells to a dormant state under acidification conditions is accompanied by the intracellular accumulation of tetramethyl ester of coproporphyrin (TMC) . This suggests that the compound may play a role in the heme biosynthetic pathway .
Result of Action
Upon threefold increasing the concentration of TMC, the bacteria become sevenfold more resistant to the action of 40 mM hydrogen peroxide and 90-fold more resistant to heating up to 80°C . In M. smegmatis cells with an increased concentration of TMC, the activity of dichlorophenolindophenol reductase, a marker of respiratory chain activity, decreases by 18% . This suggests that the accumulation of methylated coproporphyrin is possibly one of the mechanisms for the development of mycobacterium resistance at dormancy .
Action Environment
It is known that the transition of active mycolicibacterium smegmatis cells to a dormant state under acidification conditions is accompanied by the intracellular accumulation of tmc . This suggests that the compound’s action may be influenced by the acidity of the environment.
Análisis Bioquímico
Biochemical Properties
Coproporphyrin III Tetramethyl Ester plays a pivotal role in the study of photodynamic processes and the mimicry of biological systems, particularly in the context of photosynthesis and the electron transfer chain mechanisms . The tetramethyl ester modification allows researchers to probe the structure-function relationships within porphyrin complexes .
Cellular Effects
An unexpected property of tetrapyrroles, including this compound, is their ability to induce mammalian phase 2 proteins that protect cells against oxidants and electrophiles . This capacity depends upon their ability or that of their metabolites to react with thiol groups .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with thiol groups, which is a property shared with all other classes of phase 2 inducers . This interaction triggers the induction of phase 2 proteins that protect cells against oxidants and electrophiles .
Metabolic Pathways
This compound is involved in the heme biosynthesis pathway . It is produced from uroporphyrinogen III by the action of the enzyme uroporphyrinogen III decarboxylase . The conversion entails four decarboxylations, which turn the four acetic acid groups into methyl groups, with the release of four carbon dioxide molecules .
Propiedades
IUPAC Name |
methyl 3-[8,13,18-tris(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H46N4O8/c1-21-25(9-13-37(45)49-5)33-18-31-23(3)26(10-14-38(46)50-6)34(43-31)19-32-24(4)28(12-16-40(48)52-8)36(44-32)20-35-27(11-15-39(47)51-7)22(2)30(42-35)17-29(21)41-33/h17-20,42,44H,9-16H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHPHWXMJJZYNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)C)CCC(=O)OC)C)CCC(=O)OC)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H46N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063943 | |
| Record name | Coproporphyrin III tetramethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red to purple crystals; [Strem Chemicals MSDS] | |
| Record name | Coproporphyrin III tetramethyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13286 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
5522-63-4 | |
| Record name | Coproporphyrin III tetramethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005522634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, 2,7,12,18-tetramethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Coproporphyrin III tetramethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethyl 3,8,13,17-tetramethyl-21H,23H-porphine-2,7,12,18-tetrapropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



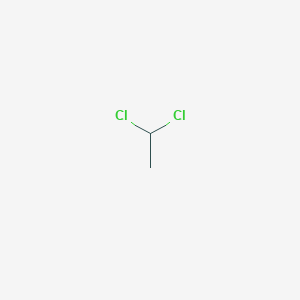
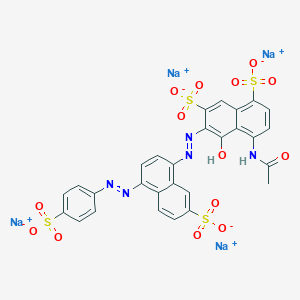

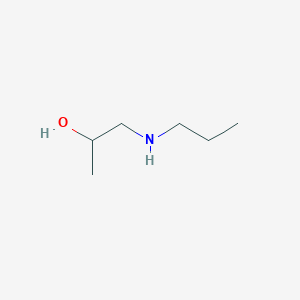

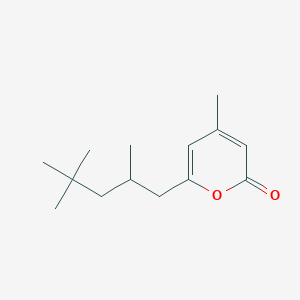


![3-Imidazo[1,2-a]pyridin-3-yl-4-[10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]pyrrole-2,5-dione](/img/structure/B41134.png)


![4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol](/img/structure/B41139.png)
